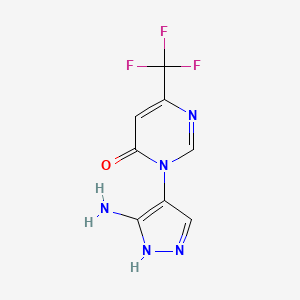
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate
Vue d'ensemble
Description
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C10H7BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of a precursor compound, followed by esterification and nitrile formationThe reaction conditions often include the use of bromine in acetic acid for bromination, and sodium cyanide in the presence of a suitable catalyst for the nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methoxy group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include 4-amino-3-cyano-5-hydroxybenzoate derivatives.
Oxidation: Products include 4-bromo-3-cyano-5-oxo-benzoate.
Reduction: Products include 4-bromo-3-cyano-5-methoxybenzoate.
Hydrolysis: Products include 4-bromo-3-cyano-5-hydroxybenzoic acid.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyano groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate
- Ethyl 3-bromo-4-cyano-5-hydroxybenzoate
- Ethyl 4-bromo-3-cyano-5-methoxybenzoate
Uniqueness
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The combination of bromine, cyano, and hydroxy groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Propriétés
IUPAC Name |
ethyl 4-bromo-3-cyano-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(11)8(13)4-6/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDJVPKMYXZONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1412481.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid](/img/structure/B1412482.png)
![Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate](/img/structure/B1412483.png)

![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B1412488.png)

![N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1412493.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid](/img/structure/B1412495.png)



![3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine](/img/structure/B1412502.png)
